6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic compound that belongs to the class of spirocyclic oxindoles. These compounds are characterized by a unique spiro structure, where an indole ring is fused with an oxane ring. The presence of a fluorine atom at the 6th position of the indole ring adds to its chemical uniqueness and potential biological activity.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s synthesized through a four-step process, including carbamoylation and imidation reactions . This process creates spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides], and spiro[indole-pyrido-succinimides] with high overall yields . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Indole and its derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The compound’s synthesis involves a four-step process with a 2–3 min residence time, and no aqueous work-up . This could potentially influence the compound’s bioavailability.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The compound’s synthesis involves a four-step process under ultrasonic irradiation , which could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable indole derivative with an appropriate oxane precursor under controlled conditions. For instance, the reaction might involve the use of a fluorinated indole derivative and an oxane precursor in the presence of a strong base or acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxindole derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with applications in fluorescence sensing.
Spirocyclic oxindoles: A broader class of compounds with similar spiro structures and diverse biological activities.
6-Fluoroindole: A simpler fluorinated indole derivative with applications in anticancer and antimicrobial research.
Uniqueness
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its specific spiro structure and the presence of a fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
6-fluorospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBKYJWOYTKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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